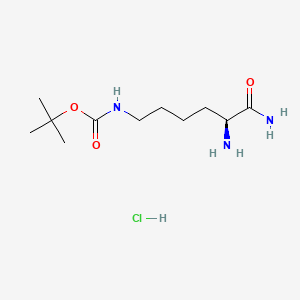

H-Lys(boc)-NH2 hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

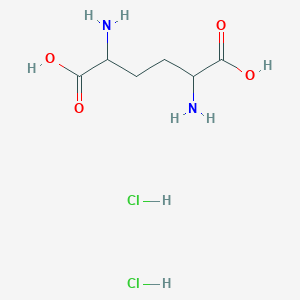

H-Lys(boc)-NH2 hcl, also known as Nepsilon-Boc-L-lysine amide hydrochloride, is a derivative of lysine . It is used in the field of peptide synthesis . The compound has a molecular formula of C₁₁H₂₄ClN₃O₃ .

Synthesis Analysis

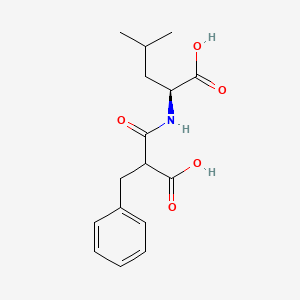

This compound is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .

Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₂₄ClN₃O₃, and its molecular weight is 296.79 .

Chemical Reactions Analysis

This compound is used in the synthesis of protected peptide acids containing a C-terminal lysine amino-acid residue by Fmoc SPPS . The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM .

Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and is air sensitive and hygroscopic . Its specific rotation is +17.0 to +20.0 deg (C=1, methanol) .

Applications De Recherche Scientifique

Applications biomédicales

H-Lys(boc)-NH2 hcl est utilisé dans la création de hydrogels à base de peptides (PHG) {svg_1}. Ce sont des matériaux biocompatibles adaptés à diverses applications biologiques, biomédicales et biotechnologiques, telles que la délivrance de médicaments et les outils de diagnostic pour l'imagerie {svg_2}.

Peptides formant des hydrogels

Une nouvelle classe de peptides cationiques amphiphiliques synthétiques formant des hydrogels, appelés série K, contient une région aliphatique et un résidu Lys {svg_3}. Ces peptides, qui comprennent this compound, ont été proposés comme échafaudage pour les applications de bio-impression {svg_4}.

Ingénierie tissulaire

Les dérivés Fmoc de la série K, y compris this compound, ont montré un potentiel pour l'ingénierie tissulaire {svg_5}. Par exemple, l'hydrogel Fmoc-K3, qui est le plus rigide, soutient pleinement l'adhésion, la survie et la duplication des cellules {svg_6}.

Peptides auto-assemblants

This compound fait partie d'une classe de peptides qui ont la capacité de s'auto-assembler {svg_7}. Cette propriété est cruciale pour la formation d'hydrogels et peut être utilisée dans diverses applications, notamment la création de biomatériaux {svg_8}.

Systèmes de délivrance de médicaments

La capacité de this compound à former des hydrogels en fait un candidat prometteur pour le développement de systèmes de délivrance de médicaments {svg_9}. L'hydrogel peut encapsuler des médicaments et les libérer de manière contrôlée, améliorant l'efficacité et réduisant les effets secondaires du traitement {svg_10}.

Outils de diagnostic

La biocompatibilité et les propriétés d'auto-assemblage de this compound le rendent adapté au développement d'outils de diagnostic {svg_11}. Par exemple, il peut être utilisé pour créer des agents d'imagerie pour la détection de maladies {svg_12}.

Mécanisme D'action

Target of Action

H-Lys(boc)-NH2 hcl, also known as N ε-Boc-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . These enzymes play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

The compound interacts with its targets, the HDACs, by influencing the acetylation status of proteins. The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to protein acetylation. Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It’s known that the compound is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility in certain solvents. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on protein acetylation. By affecting the activity of HDACs, the compound can modulate the acetylation status of histones and nonhistone proteins, thereby influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Safety and Hazards

H-Lys(boc)-NH2 hcl is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is air sensitive and hygroscopic, and should be stored under inert gas . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Orientations Futures

As H-Lys(boc)-NH2 hcl is commonly used in peptide synthesis, future research may focus on developing more efficient and environmentally friendly methods for its synthesis and use. Additionally, as it is used to prepare pentafluorophenyl esters for the synthesis of β-peptides , advancements in this area could also influence its future applications.

Propriétés

IUPAC Name |

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWRJFHMGKKDQR-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112803-72-2 |

Source

|

| Record name | H-Lys(boc)-NH2 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.